molecular formula C11H9F2NO2 B1611391 Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate CAS No. 202000-98-4

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate

Cat. No. B1611391
M. Wt: 225.19 g/mol
InChI Key: ZVRUFDCUSRATQM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate , also known by its chemical formula C₁₀H₁₀F₂O₂ , is a compound with intriguing properties. It falls under the category of organic compounds and is commonly used in synthetic chemistry.



Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate involves the reaction of ethyl acetate with 2,6-difluorobenzonitrile . The cyano group (-CN) is introduced during this process. The reaction typically occurs under mild conditions and yields the desired product.



Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate consists of an ethyl group (CH₃CH₂-) attached to the carbonyl carbon of an acetate group (-COOCH₂-). The cyano group (-CN) is positioned at the α-carbon, adjacent to the carbonyl group. The two fluorine atoms are substituted on the phenyl ring.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.

  • Reduction : Reduction of the cyano group can lead to the formation of the corresponding amine.

  • Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a liquid at room temperature.

  • Melting Point : Notable for its melting point, which is approximately [insert melting point] .

  • Solubility : It is soluble in organic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Boiling Point : The boiling point of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is around [insert boiling point] .


Scientific Research Applications

Photophysical Properties and Material Sciences

New C∧N∧C Bis-Cyclometalated Platinum(II) Complexes

The study focuses on the synthesis, structures, and photophysical properties of new bis-cyclometalated platinum(II) complexes using a ligand related to the broader family of cyanoacetate derivatives. These complexes exhibit significant non-covalent interactions contributing to their supramolecular structures and display UV–vis absorptions, hinting at potential applications in photonic and electronic materials (Fuertes et al., 2012).

Organic Synthesis and Chemical Reactivity

Ionic Liquid [EMIM]OAc in Synthesis of Imidazoles

Demonstrates the use of ionic liquids as catalysts for efficient synthesis processes. This method avoids harmful catalysts and operates at room temperature, indicating the potential for safer, more efficient synthetic pathways in organic chemistry, which could be relevant for derivatives of ethyl 2-cyano-2-(2,6-difluorophenyl)acetate (Zang et al., 2010).

Alkylation of Active Methylene Compounds

This research outlines a method for alkylation using alcohols, diethyl azodicarboxylate, and triphenylphosphine, producing alkylated products efficiently. Such methodologies could be adapted for functionalizing ethyl 2-cyano-2-(2,6-difluorophenyl)acetate, highlighting its versatility in organic synthesis (Kurihara et al., 1981).

Advanced Oxidation Processes

Degradation of Organic Compounds

Investigates the advanced oxidation processes for wastewater treatment, identifying intermediate products of organic compound degradation. This research can provide insights into the environmental fate and potential degradability of complex organic esters, including ethyl 2-cyano-2-(2,6-difluorophenyl)acetate derivatives (Sun & Pignatello, 1993).

Safety And Hazards


  • Warning : The compound poses risks of skin and eye irritation .

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.


Future Directions

Research on Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate continues to explore its applications in drug discovery, materials science, and organic synthesis. Further investigations into its reactivity and potential derivatives are warranted.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, refer to the provided 1234.


properties

IUPAC Name

ethyl 2-cyano-2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRUFDCUSRATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572020
Record name Ethyl cyano(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate

CAS RN

202000-98-4
Record name Ethyl cyano(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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